![molecular formula C22H21BrN2O4S B300969 ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a member of the thiazole family and has been found to exhibit promising biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate have been studied extensively. The compound has been found to exhibit potent antioxidant and anti-inflammatory activity, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate in lab experiments include its high potency and selectivity towards specific disease targets. However, the compound's complex synthesis method and potential toxicity may limit its use in certain experimental settings.
Future Directions
Several future directions for research on Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate include elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential applications in the treatment of various diseases. Additionally, further studies on the compound's toxicity and pharmacokinetics may be necessary to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate involves a multi-step procedure that requires the use of various reagents and solvents. The process begins with the reaction of 4-ethylaniline with thiourea in the presence of hydrochloric acid to produce 2-(4-ethylanilino)-4-amino-1,3-thiazole. This intermediate is then reacted with 2-bromo-4'-formylbiphenyl in the presence of triethylamine to produce the desired product.
Scientific Research Applications
Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and bacterial infections.
properties
Product Name |
ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate |
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Molecular Formula |
C22H21BrN2O4S |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H21BrN2O4S/c1-3-14-5-8-16(9-6-14)24-22-25-21(27)19(30-22)12-15-7-10-18(17(23)11-15)29-13-20(26)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,24,25,27)/b19-12+ |
InChI Key |
JVGDZBXTRHEWIC-XDHOZWIPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)OCC)Br)/S2 |
SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OCC)Br)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OCC)Br)S2 |
Origin of Product |
United States |
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